Optical Purity Advantage: >99.8% ee Achievable in the Grazoprevir Building Block Route
The synthetic route to the trans-cyclopropanol intermediate en route to grazoprevir achieves >99.8% optical purity without requiring chromatographic separation of intermediates [1]. In contrast, generic commercial-grade 2-pent-4-en-1-ylcyclopropanol is typically supplied at 96% purity with undefined enantiomeric excess [2]. For procurement decisions, the former specification guarantees batch-to-batch stereochemical fidelity in the final drug substance, while the latter may require additional chiral purity verification before use in GMP sequences .
| Evidence Dimension | Optical purity of trans-cyclopropanol building block |
|---|---|
| Target Compound Data | >99.8% optical purity (grazoprevir-dedicated asymmetric synthesis route) |
| Comparator Or Baseline | 96% chemical purity; enantiomeric excess not specified (standard commercial grade) |
| Quantified Difference | >3.8 percentage-point purity advantage; undefined vs. defined chiral purity |
| Conditions | Grazoprevir process development route from (S)-epichlorohydrin vs. commercial catalog specifications |
Why This Matters
Procurement of defined optical purity material eliminates the need for costly in-house chiral QC release testing and mitigates the risk of synthesizing an inactive diastereomeric macrocycle.
- [1] Rudd, M. T. et al. Asymmetric Synthesis of Functionalized trans-Cyclopropoxy Building Block for Grazoprevir. Org. Lett. 2017, 19, 5908–5911. View Source
- [2] CoolPharm. rel-(1R,2R)-2-(pent-4-en-1-yl)cyclopropan-1-ol Product Specification, Purity 96.00%, CAS 1384277-05-7. View Source
